

Osbp17-IN-1 protocol for in vitro cell culture experiments

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Compound of Interest

Compound Name: *Osbp17-IN-1*

Cat. No.: *B8714938*

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An Overview of **Osbp17-IN-1** for In Vitro Cellular Assays

Osbp17-IN-1 is a potent and orally active inhibitor of the Oxysterol-Binding Protein Like 7 (OSBPL7), a member of the OSBP-related protein (ORP) family.^{[1][2]} These proteins are integral to lipid transport and maintaining cellular homeostasis by mediating the exchange of lipids like cholesterol and phosphatidylinositol-4-phosphate (PI4P) between organelle membranes, such as the endoplasmic reticulum (ER) and the Golgi apparatus.^[3]

In vitro studies have demonstrated that **Osbp17-IN-1** functions by targeting OSBPL7, which leads to an increase of the ATP-binding cassette transporter (ABCA1) at the plasma membrane.^{[1][2][4]} This upregulation of ABCA1 occurs through a non-transcriptional mechanism, meaning it does not affect the mRNA expression of ABCA1.^{[1][2]} The primary functional consequence is a significant enhancement of ABCA1-dependent cholesterol efflux from the cell.^{[1][4][5]}

Research, particularly in the context of chronic kidney disease (CKD), has highlighted the importance of OSBPL7 in podocytes, which are critical cells for kidney filtration.^{[6][7]} Deficiency of OSBPL7, a condition mimicked by **Osbp17-IN-1**, has been linked to heightened endoplasmic reticulum (ER) stress, which can subsequently lead to podocyte apoptosis.^{[3][6][7][8]} While OSBPL7 deficiency also results in lipid dysregulation, including an increase in lipid droplets and triglycerides, studies suggest that ER stress is the principal mechanism driving apoptosis in this context.^{[6][7][8]}

The unique mechanism of **Osbpl7-IN-1** makes it a valuable research tool for investigating cellular cholesterol homeostasis, lipid metabolism, and ER stress pathways. It represents a potential therapeutic strategy for diseases characterized by impaired cholesterol efflux and lipid accumulation, such as certain renal and cardiovascular disorders.[\[4\]](#)

Quantitative Data Summary

The following tables summarize the key properties and experimental parameters for using **Osbpl7-IN-1** in in vitro experiments.

Table 1: Compound Specifications

Parameter	Value	Source
Target	Oxysterol binding protein like 7 (OSBPL7)	[1] [2]
Purity	99.84%	[1]
CAS Number	1269826-44-9	[1]

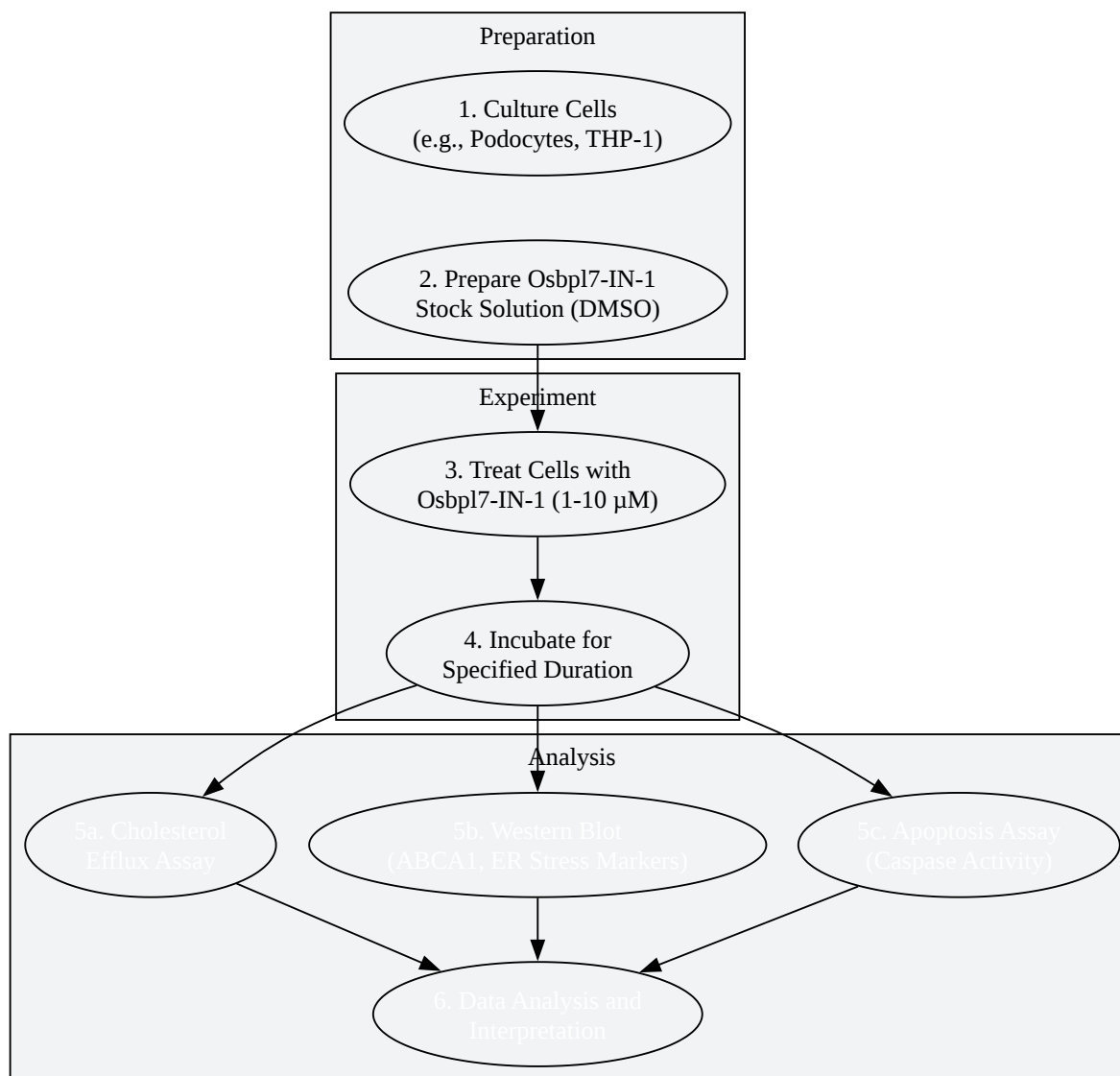
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [\[1\]](#) |

Table 2: In Vitro Experimental Parameters

Cell Type	Concentration Range	Effect	Reference
Human Podocytes	1-10 µM	Increased plasma membrane ABCA1, increased cholesterol efflux	[1] [2]

| THP-1 Macrophages | ~1-3 µM (EC50) | Increased apoAI-dependent cholesterol efflux | [\[4\]](#)[\[9\]](#) |

Signaling Pathway and Experimental Workflow

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Experimental Protocols

Protocol 1: Cell Culture and Treatment with **Osbp17-IN-1**

This protocol provides a general guideline for treating adherent cells, such as human podocytes, with **Osbp17-IN-1**.

Materials:

- Conditionally immortalized human podocytes
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Osbp17-IN-1** (Cat. No. HY-143200)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Phosphate-Buffered Saline (PBS)
- Cell culture plates (e.g., 6-well or 12-well)

Procedure:

- **Cell Seeding:** Culture human podocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **Osbp17-IN-1** in DMSO. Aliquot and store at -20°C or -80°C as recommended.^[1]
- **Working Solution Preparation:** On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 μM, 5 μM, 10 μM).^{[1][2]} Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

- Cell Treatment:
 - Aspirate the old medium from the cells.
 - Wash the cells once with sterile PBS.
 - Add the medium containing the desired concentration of **OsbpI7-IN-1** or vehicle (DMSO) control to the respective wells.
- Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
- Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as Western blotting, cholesterol efflux assays, or apoptosis assays.

Protocol 2: ABCA1-Dependent Cholesterol Efflux Assay

This protocol is adapted from methodologies used to assess the effect of compounds on cholesterol efflux in macrophages and podocytes.[\[1\]](#)[\[4\]](#)

Materials:

- Cells treated with **OsbpI7-IN-1** or vehicle control
- [³H]-cholesterol
- Apolipoprotein A-I (ApoA-I)
- Bovine Serum Albumin (BSA)
- Scintillation fluid and counter

Procedure:

- Cholesterol Loading:
 - Incubate cells (e.g., podocytes or THP-1 macrophages) with medium containing [³H]-cholesterol for 24 hours to allow for cholesterol loading.

- Equilibration: Wash the cells with PBS and incubate in serum-free medium containing BSA for 18-24 hours to allow for cholesterol equilibration.
- Compound Treatment: Treat the cells with various concentrations of **Osbpl7-IN-1** (1-10 μ M) or vehicle control for a specified period (e.g., 18-24 hours).
- Efflux Induction:
 - Wash the cells with PBS.
 - Add serum-free medium containing ApoA-I (a cholesterol acceptor) to the wells.
 - Incubate for 4-6 hours to allow for cholesterol efflux.
- Quantification:
 - Collect the supernatant (containing effluxed cholesterol).
 - Lyse the cells in the plate with a suitable lysis buffer.
 - Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
- Calculation: Calculate the percentage of cholesterol efflux as: $(\text{Radioactivity in supernatant}) / (\text{Radioactivity in supernatant} + \text{Radioactivity in cell lysate}) * 100\%$.

Protocol 3: Western Blotting for ABCA1 and ER Stress Markers

This protocol allows for the detection of changes in protein levels of ABCA1 and key ER stress markers following treatment.

Materials:

- Cells treated with **Osbpl7-IN-1** or vehicle control
- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane and transfer system
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-ABCA1, anti-OSBPL7, anti-PERK, anti-IRE1 α .[\[6\]](#)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH)

Procedure:

- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μ g) and separate them by size on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: After further washes, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensities and normalize to the loading control to determine relative protein expression.

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